molecular formula C₂₃H₄₂N₂O₄ B1145927 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 89483-06-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Cat. No.: B1145927
CAS No.: 89483-06-7
M. Wt: 410.59
InChI Key:
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclopropyl group on the propanoic acid backbone. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butyl carbamate.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Propanoic Acid Backbone: The cyclopropyl group is introduced via a Grignard reaction or other suitable alkylation methods.

    Final Product Formation: The final compound is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is scaled up using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the Boc-protected amino group.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its structural features allow it to mimic natural amino acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface modification.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Features a methyl group on the propanoic acid backbone.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group, adding additional functionality.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of compounds where such properties are desired, offering advantages in terms of reactivity and selectivity.

Properties

IUPAC Name

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRTFCDSZGFSZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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